molecular formula C18H14ClNO4 B3003363 N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 425631-15-8

N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3003363
CAS No.: 425631-15-8
M. Wt: 343.76
InChI Key: UYGUMHACBNMZBF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromene core, which is a common structural motif in many biologically active molecules, and a carboxamide group that enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available 5-chloro-2-methylphenylamine and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

    Amide Bond Formation: The carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with 5-chloro-2-methylphenylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using automated reactors and continuous flow systems to enhance yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, altering their function.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(5-chloro-2-methylphenyl)-8-hydroxy-2-oxo-2H-chromene-3-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties.

Uniqueness

N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10-6-7-12(19)9-14(10)20-17(21)13-8-11-4-3-5-15(23-2)16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGUMHACBNMZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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